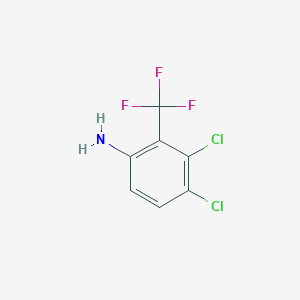
3,4-Dichloro-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-2-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(trifluoromethyl)aniline typically involves the halogenation of p-chlorobenzotrifluoride followed by an ammoniation reaction. The process begins with the chlorination of p-chlorobenzotrifluoride using chlorine gas in the presence of iron and ferric chloride as catalysts. The reaction is conducted at elevated temperatures to ensure complete halogenation. The resulting product is then subjected to ammoniation, where ammonia is introduced to replace the halogen atoms with amino groups, yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitro compounds and other oxidized derivatives.
Reduction Reactions: Products include primary and secondary amines.
Applications De Recherche Scientifique
3,4-Dichloro-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atoms contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 3,5-Dichloro-4-(trifluoromethyl)aniline
- 2,4-Dichloro-6-(trifluoromethyl)aniline
Comparison: 3,4-Dichloro-2-(trifluoromethyl)aniline is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C7H4Cl2F3N |
|---|---|
Poids moléculaire |
230.01 g/mol |
Nom IUPAC |
3,4-dichloro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2 |
Clé InChI |
WRHGPXDERSRCOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


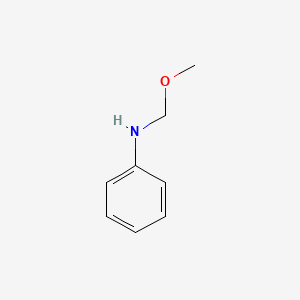

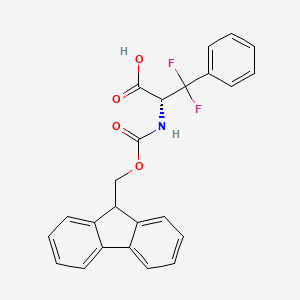
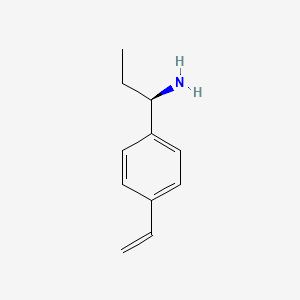
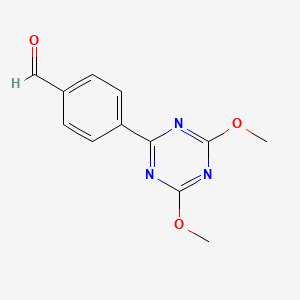

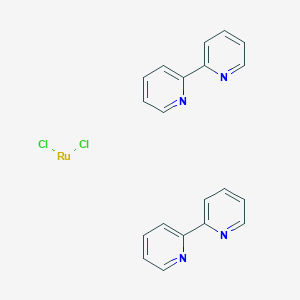
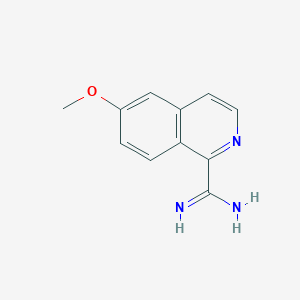
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
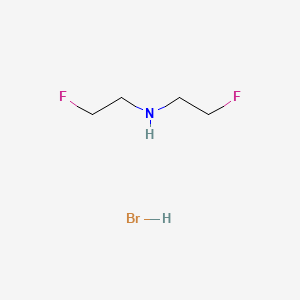
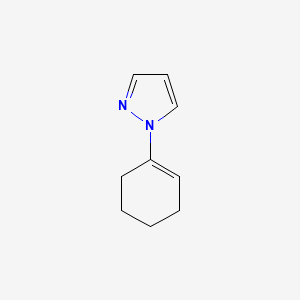

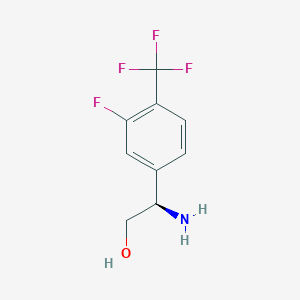
![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
